molecular formula C26H31NO4 B14895263 Fmoc-(R)-2-amino-5-cyclohexylpentanoicacid

Fmoc-(R)-2-amino-5-cyclohexylpentanoicacid

Cat. No.: B14895263
M. Wt: 421.5 g/mol
InChI Key: YDXWZVLKKWJUMU-XMMPIXPASA-N
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Description

Fmoc-®-2-amino-5-cyclohexylpentanoicacid is a derivative of amino acids used in peptide synthesis. The compound is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). This compound is particularly useful in the synthesis of peptides due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-2-amino-5-cyclohexylpentanoicacid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction proceeds under mild conditions and yields the protected amino acid.

Industrial Production Methods

In industrial settings, the production of Fmoc-®-2-amino-5-cyclohexylpentanoicacid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) allows for the efficient production of peptides with high purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-2-amino-5-cyclohexylpentanoicacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the coupled peptide products. The deprotection step yields the free amino acid, while the coupling reactions result in the formation of peptide bonds, leading to longer peptide chains .

Mechanism of Action

The mechanism of action of Fmoc-®-2-amino-5-cyclohexylpentanoicacid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This process is crucial for the stepwise assembly of peptides on a solid support .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-®-2-amino-5-cyclohexylpentanoicacid is unique due to its cyclohexyl side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of peptides that require hydrophobic interactions for stability and function .

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(2R)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m1/s1

InChI Key

YDXWZVLKKWJUMU-XMMPIXPASA-N

Isomeric SMILES

C1CCC(CC1)CCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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